molecular formula C15H13FN4O2S B4416389 N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4416389
M. Wt: 332.4 g/mol
InChI Key: SIUFMANCZYJGMU-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazolyl sulfanyl acetamides, characterized by a 1,2,4-triazole core substituted with a methyl group at position 4, a sulfanyl-linked acetamide at position 3, and a furan-2-yl moiety at position 3. The N-(3-fluorophenyl) group attached to the acetamide introduces electronic and steric effects that influence its physicochemical and biological properties. Its synthesis typically involves cyclization of thiosemicarbazides followed by alkylation with α-chloroacetamides, as described in related protocols .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-20-14(12-6-3-7-22-12)18-19-15(20)23-9-13(21)17-11-5-2-4-10(16)8-11/h2-8H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUFMANCZYJGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the furan ring and the fluorophenyl group. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the triazole ring. The final step involves the thioacetylation to introduce the thioacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Pharmacology

N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has garnered attention for its potential therapeutic properties :

  • Antifungal Activity : The triazole component is known for inhibiting fungal cytochrome P450 enzymes, which are critical in sterol biosynthesis. This mechanism positions the compound as a candidate for antifungal drug development.
  • Anticancer Properties : Research indicates that compounds with triazole moieties can exhibit selective cytotoxicity against various cancer cell lines. The structural features of this compound may enhance its efficacy against specific tumors.

Biochemical Probes

The compound is being explored as a biochemical probe due to its ability to interact with specific enzymes and receptors. Its unique structure allows it to modulate biological pathways, making it a valuable tool in biochemical research.

Material Science

In material science, this compound is utilized in the development of advanced materials with tailored properties. Its chemical stability and functional groups can be exploited to create polymers or coatings with specific characteristics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Fluorination : Enhances lipophilicity and may improve binding affinity.
  • Furan Ring : Increases biological activity due to potential π-stacking interactions with proteins.
  • Triazole Modifications : Alterations on the triazole ring can significantly impact potency and selectivity against pathogens or cancer cells.

Case Study 1: Antifungal Efficacy

In a study evaluating antifungal agents, derivatives of triazoles including this compound exhibited significant inhibition of fungal growth in vitro. The study highlighted the compound's effectiveness against resistant strains of fungi, suggesting its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against various cancer cell lines demonstrated promising results. The compound showed selective cytotoxicity and induced apoptosis in cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a common scaffold with several derivatives, differing primarily in substituents on the triazole ring and the aryl acetamide group. Key analogs include:

Compound Name Triazole Substituents Aryl Acetamide Group Biological Activity Reference IDs
Target Compound 5-(furan-2-yl), 4-methyl N-(3-fluorophenyl) Under investigation
N-(3-chloro-4-fluorophenyl)-... 5-(furan-2-yl), 4-methyl N-(3-chloro-4-fluorophenyl) Not reported
N-(2-bromo-4,6-difluorophenyl)-... 5-(furan-2-yl), 4-methyl N-(2-bromo-4,6-difluorophenyl) Kinase inhibition
ZVT (Control Inhibitor) 5-(4-fluorophenoxyethyl) N-(benzamide derivative) MtPanK inhibition
KA3 (Pyridinyl derivative) 5-(pyridin-4-yl), 4-[(substituted aryl)methyl] N-substituted aryl Antimicrobial, Antioxidant

Structural Insights :

  • Furan vs. In contrast, pyridinyl (KA3) or phenoxyethyl (ZVT) substituents introduce basic or bulky groups, altering solubility and binding kinetics .
  • Halogenated Aryl Groups : The 3-fluorophenyl group balances lipophilicity and polarity. Analogs with bulkier halogens (e.g., 3-chloro-4-fluorophenyl ) exhibit increased hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Physicochemical Properties

  • Lipophilicity (logP) : The 3-fluorophenyl group confers moderate logP (~2.5–3.0), balancing membrane permeability and solubility. Bromo/difluorophenyl analogs (e.g., ) exhibit higher logP (>4.0), risking solubility issues.
  • pKa and Solubility : The sulfanyl-acetamide linkage (pKa ~11.3 ) ensures ionization at physiological pH, enhancing water solubility. Derivatives with trifluoromethyl groups (e.g., ) show reduced solubility due to increased hydrophobicity.

Biological Activity

N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological mechanisms, and activity profiles based on diverse research findings.

Chemical Structure and Synthesis

Chemical Structure:
The molecular formula of this compound is C15H13FN4O2SC_{15}H_{13}FN_{4}O_{2}S with a molecular weight of approximately 332.4 g/mol. The structure features a fluorophenyl moiety, a furan ring, and a triazole ring.

Synthesis:
The synthesis typically involves multi-step organic reactions:

  • Formation of the Triazole Ring: This can be achieved using hydrazine and acetic acid.
  • Introduction of the Furan Ring and Fluorophenyl Group: Additional reagents facilitate this step.
  • Thioacetylation: The final step introduces the thioacetamide group.

Optimization techniques such as continuous flow reactors and chromatography are often employed to enhance yield and purity during industrial production .

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that it may alter enzyme activity or receptor binding, leading to various biochemical responses. The exact pathways can vary based on the application context .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies: Compounds with similar triazole scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that specific functional groups enhance antibacterial efficacy .

Cytotoxicity and Pharmacological Significance

Triazole derivatives have been explored for their cytotoxic effects on various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple mechanisms:

  • Inhibition of Cell Proliferation: The compounds affect cell cycle progression.
  • Induction of Apoptosis: They activate apoptotic pathways leading to cell death .

Case Studies

  • Triazole Fungicides: Research on triazole fungicides has shown that they modulate cytochrome P450 enzymes in mammals, which could provide insights into the potential toxicity mechanisms associated with this compound .
  • MicroRNA Expression: A study involving triazoles indicated differential expression of microRNAs in response to treatment, suggesting potential biomarkers for toxicity assessment related to this compound .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InteractionModulates cytochrome P450 enzymes
MicroRNA ModulationAlters microRNA expression profiles

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are key intermediates characterized?

  • Methodology : The synthesis typically involves two stages:

  • Alkylation : Reacting 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl) derivatives with N-(3-fluorophenyl)-α-chloroacetamide in the presence of KOH to form the acetamide backbone .
  • Cyclization : Paal-Knorr condensation modifies the 4-amino group of the triazole ring to introduce the furan-2-yl substituent .
    • Characterization : Key intermediates are verified using FTIR (to confirm S–H bond disappearance), 1^1H/13^{13}C NMR (to track substituent integration), and X-ray crystallography for unambiguous structural confirmation .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound during synthesis?

  • Techniques :

  • Spectroscopy : NMR (1^1H, 13^{13}C) to confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • Chromatography : HPLC (>95% purity threshold) to assess impurities.
  • X-ray Diffraction : Single-crystal analysis for definitive bond-length and angle data .

Advanced Research Questions

Q. How does the introduction of electron-withdrawing groups (e.g., fluorine) at the 3-position of the phenyl ring influence the anti-exudative activity of derivatives?

  • SAR Insights : Fluorine’s electron-withdrawing nature enhances hydrogen-bonding interactions with inflammatory mediators like COX-2. Comparative studies show a 20–35% increase in anti-exudative activity in fluorine-substituted derivatives compared to non-halogenated analogs in rat formalin-induced edema models .
  • Methodological Validation : Dose-response curves (10–50 mg/kg) and histopathological analysis of edema reduction are used to quantify efficacy .

Q. What experimental models are recommended for evaluating the anti-exudative activity of this compound, and how should control groups be designed?

  • Models :

  • Formalin-Induced Edema in Rats : Measures paw volume changes post-administration (baseline, 1h, 3h, 6h).
  • Carrageenan-Induced Pleurisy : Quantifies leukocyte migration and exudate volume .
    • Controls :
  • Vehicle Control : Saline or DMSO to rule out solvent effects.
  • Positive Control : Indomethacin (10 mg/kg) or dexamethasone (1 mg/kg) for benchmark comparison .

Q. How can researchers resolve contradictions in biological activity data observed across substituted derivatives?

  • Approaches :

  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorinated vs. chlorinated substituents).
  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with TNF-α or IL-6) to explain potency variations.
  • In Vitro Assays : Compare cytokine inhibition (e.g., IL-1β, IL-6) to isolate mechanism-specific effects .

Q. What strategies are effective in assessing the stability of this compound under physiological conditions?

  • Protocols :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, then quantify degradation via HPLC.
  • Thermal Stability : Accelerated stability testing (40°C/75% RH for 6 months) with periodic purity checks.
  • Plasma Stability : Incubate in rat plasma (37°C, 1h) and measure intact compound recovery using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.